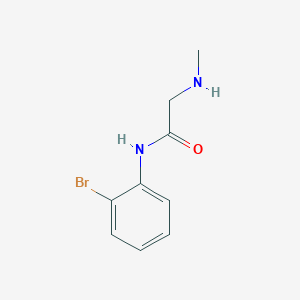

N-(2-bromophenyl)-2-(methylamino)acetamide

Description

N-(2-bromophenyl)-2-(methylamino)acetamide is a brominated acetamide derivative characterized by a 2-bromophenyl group attached to the acetamide backbone and a methylamino substituent at the α-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the development of ligands targeting receptors such as melatonin receptors (MT1/MT2) and enzymes like SARS-CoV-2 main protease .

Properties

IUPAC Name |

N-(2-bromophenyl)-2-(methylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-11-6-9(13)12-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFVOZYTKJEPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(2-bromophenyl)-2-(methylamino)acetamide typically begins with 2-bromoaniline and methylamine.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out under controlled temperatures, often at room temperature or slightly elevated temperatures, and may require solvents such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-bromophenyl)-2-(methylamino)acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide, and other strong bases.

Major Products Formed:

Oxidation: Formation of N-(2-bromophenyl)-2-(methylamino)acetic acid.

Reduction: Formation of N-(2-bromophenyl)-2-(methylamino)ethanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromophenyl)-2-(methylamino)acetamide hydrochloride has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its ability to interact with specific molecular targets, inhibit enzymes, and modulate signal transduction pathways.

Chemical Reactions and Applications

This compound hydrochloride can undergo several chemical reactions, making it a versatile intermediate in synthesizing complex organic molecules.

Types of Reactions:

- Nucleophilic Substitution The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or thiolate ions. Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents can be used for this purpose. This reaction leads to the formation of substituted phenylacetamides.

- Oxidation The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of N-(2-bromophenyl)-2-(methylamino)ethanamine.

Applications:

- Chemistry It serves as an intermediate in synthesizing complex organic molecules.

- Biology It is used in studies involving enzyme inhibition and protein interactions.

- Medicine It is investigated for potential therapeutic properties, including analgesic and anti-inflammatory effects.

- Industry It is utilized in developing specialty chemicals and pharmaceuticals.

This compound hydrochloride exhibits significant biological activity, making it valuable in medicinal chemistry and pharmacology.

Mechanism of Action:

- The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

- It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Anticancer Activity:

- Studies indicate that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer).

- The mechanism involves increased levels of annexin V-FITC positive cells, indicating late-stage apoptosis. A study reported a 22-fold increase in apoptotic cells when treated with this compound compared to controls.

Comparative Analysis and Uniqueness

This compound hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity, binding affinity, and overall biological activity compared to its analogs with different halogen substitutions. Similar compounds include:

- N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride

- N-(2-fluorophenyl)-2-(methylamino)acetamide hydrochloride

- N-(2-iodophenyl)-2-(methylamino)acetamide hydrochloride

Case Studies

Study on Enzyme Inhibition:

- A detailed investigation into the inhibition of carbonic anhydrase (CA) revealed that derivatives similar to this compound exhibited selective inhibition against CA IX, a target in cancer therapy.

- The most active compounds showed IC50 values ranging from 10.93 nM to 25.06 nM.

Antimicrobial Testing:

- In a comparative study of various substituted phenylacetamides, this compound was among the most effective against MRSA and E. coli, highlighting its potential as a therapeutic agent for resistant infections.

Antimicrobial Efficacy:

- A study evaluated the compound's efficacy against multi-drug resistant strains of bacteria, revealing that it could serve as a lead compound for developing new antibiotics.

Cancer Treatment:

- In another research effort, the compound was tested in vivo on tumor-bearing mice, showing a reduction in tumor size and improved survival rates compared to controls.

Pyrimidine Derivative

N-(2-bromophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide, a pyrimidine derivative, has also shown potential biological activities. Its structure suggests possible interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure:

- The molecular formula of the compound is C19H19BrClN3OS with a molecular weight of approximately 432.80 g/mol.

- The structure features a bromophenyl group and a pyrimidine moiety linked through a sulfanyl acetamide group, which is critical for its biological activity.

Biological Activity:

- The compound's biological activity is hypothesized to result from its interaction with specific receptors or enzymes.

- The binding of the compound to these targets can alter their activity, leading to various biochemical responses.

- Research indicates that compounds with similar structures often exhibit mechanisms such as: Enzyme Inhibition and Receptor Modulation.

Antimicrobial Activity:

- In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- The effectiveness was evaluated using the turbidimetric method, showing promising results comparable to standard antibiotics.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anticancer Activity:

- The compound has also been assessed for anticancer properties against various cancer cell lines, notably the MCF7 breast cancer cell line.

- The Sulforhodamine B (SRB) assay was employed to determine cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25 |

| HeLa | 30 |

| A549 | 20 |

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Functional Groups

a) N-(2-bromophenyl)-2-(4-hydroxyphenyl)acetamide

- Key Differences: Replaces the methylamino group with a 4-hydroxyphenyl moiety.

- Synthesis : Prepared via nucleophilic substitution with a 31.8–89.5% yield, highlighting variability in synthetic efficiency depending on substituents .

b) N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide

- Key Differences : Incorporates a furan ring via a methylene linker.

- The hydrochloride salt form (CAS: 579441-30-8) improves aqueous solubility, a critical factor for bioavailability .

c) 2-amino-N-(2-bromophenyl)acetamide

- Key Differences: Substitutes methylamino with a primary amino group.

- Impact: The amino group increases hydrogen-bond donor capacity (HBD = 3 vs.

d) 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromophenyl)acetamide

Physicochemical Properties

Biological Activity

N-(2-bromophenyl)-2-(methylamino)acetamide, a compound notable for its potential biological activities, has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its applications.

The synthesis of this compound typically involves several steps:

- Bromination : Aniline is brominated to form 2-bromoaniline.

- Acylation : The brominated product is acylated with chloroacetyl chloride in the presence of a base.

- Amination : The chloroacetamide is reacted with methylamine to yield the target compound.

- Hydrochloride Formation : The free base is converted to its hydrochloride salt using hydrochloric acid.

This compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which influence its biological activity and applications in research.

2.1 Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes by binding to their active sites. This action can block catalytic activities crucial for various biochemical pathways. Such interactions are significant in drug development, particularly for targeting diseases where enzyme overactivity is a concern.

2.2 Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study examining similar compounds, it was found that derivatives with halogen substitutions showed varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, compounds with bromine substitutions demonstrated moderate to high antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli .

3.1 Antibacterial Studies

A comparative study on the antibacterial potential of acetamide derivatives revealed that this compound had effective inhibition against several bacterial strains. The structure-activity relationship (SAR) indicated that the presence of the bromine atom significantly enhances its binding affinity due to unique electronic properties .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 156.47 |

| Pseudomonas aeruginosa | 13.40 |

3.2 Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains like Candida albicans. The MIC values for antifungal activity ranged from 16.69 µM to 78.23 µM, demonstrating its potential as a therapeutic agent in treating fungal infections .

4. Applications in Medicine and Industry

The compound’s unique properties have made it a candidate for various applications:

- Medicinal Chemistry : Its potential as an analgesic and anti-inflammatory agent is being explored.

- Pharmaceutical Development : As an intermediate in synthesizing more complex organic molecules, it plays a role in developing new drugs.

- Research Tool : It is employed in studies involving enzyme inhibition and protein interactions, aiding in understanding disease mechanisms .

5. Conclusion

This compound presents promising biological activities that warrant further investigation. Its synthesis route, coupled with its enzyme inhibition capabilities and antimicrobial properties, positions it as a valuable compound in medicinal chemistry and pharmacological research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.